3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1707358-19-7
VCID: VC2747866
InChI: InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2
SMILES: C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F
Molecular Formula: C10H9F5N2
Molecular Weight: 252.18 g/mol

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

CAS No.: 1707358-19-7

Cat. No.: VC2747866

Molecular Formula: C10H9F5N2

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine - 1707358-19-7

Specification

CAS No. 1707358-19-7
Molecular Formula C10H9F5N2
Molecular Weight 252.18 g/mol
IUPAC Name 3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2
Standard InChI Key KKTKYPANTDVQGV-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F
Canonical SMILES C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F

Introduction

Overview of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound notable for its unique structural features, which include a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidine moiety. This compound is characterized by its molecular formula C11H12F5NC_{11}H_{12}F_5N and a molecular weight of approximately 273.24 g/mol. The presence of multiple fluorine atoms significantly enhances the compound's electronic properties, making it of interest in various fields including medicinal chemistry and material science.

Synthesis Methods

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions starting from appropriate precursors.

  • Fluorination: The introduction of fluorine atoms can be accomplished using reagents like diethylaminosulfur trifluoride (DAST), which allows for selective fluorination under controlled conditions.

  • Coupling with Pyridine: The difluoropyrrolidine derivative is coupled with a pyridine ring via nucleophilic substitution or other coupling methods to yield the final product.

Biological Activity

Research indicates that compounds containing trifluoromethyl and difluoropyrrolidinyl groups exhibit significant biological activity. Specifically, studies have shown that such compounds can interact with various biological targets, including enzymes and receptors, enhancing their potential therapeutic applications.

Potential Applications:

  • Medicinal Chemistry: The compound shows promise for development as an antifungal or anticancer agent.

  • Material Science: Due to its unique electronic properties, it may also find applications in the development of advanced materials.

Mechanism of Action

The mechanism by which 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine exerts its effects involves interactions at the molecular level. The fluorine atoms contribute to increased binding affinity and specificity through hydrogen bonding and hydrophobic interactions, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with similar fluorinated compounds can be made:

Compound NameMolecular FormulaUnique Features
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridineC10_{10}H9_{9}F5_{5}N2_{2}Contains both pyrrolidine and pyridine rings
4-(Trifluoromethyl)pyridineC7_{7}H4_{4}F3_{3}NSimple structure with no additional rings

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